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5-Amino-3-methylpyridine-2-

carbonitrile

Cat. No.: B1288888 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the biological activities of heterocyclic compounds structurally related

to 5-Amino-3-methylpyridine-2-carbonitrile. Due to a lack of extensive research on

derivatives of this specific scaffold, this guide focuses on analogous pyrimidine-5-carbonitrile

and pyrazine-2,3-dicarbonitrile derivatives, presenting supporting experimental data from

recent studies.

The pyridine ring and its fused analogs are privileged structures in medicinal chemistry,

demonstrating a wide range of biological activities. The introduction of a carbonitrile group often

enhances the therapeutic potential of these scaffolds. This guide summarizes the quantitative

data on the anticancer, kinase inhibitory, and antimicrobial activities of selected derivatives,

provides detailed experimental protocols for the cited assays, and visualizes key concepts

using Graphviz diagrams.

Anticancer and Kinase Inhibitory Activity of
Pyrimidine-5-carbonitrile Derivatives
A series of novel pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for

their potential as anticancer agents and kinase inhibitors. The following tables summarize the in

vitro cytotoxic activity against human cancer cell lines and the inhibitory activity against

vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.
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Table 1: In Vitro Cytotoxic Activity of Pyrimidine-5-carbonitrile Derivatives[1]

Compound
HCT-116 (Colon Cancer)
IC₅₀ (µM)

MCF-7 (Breast Cancer) IC₅₀
(µM)

9d >50 >50

11e 1.14 1.54

12b 10.33 8.96

12d 7.65 6.43

Sorafenib (Standard) 8.96 11.83

Table 2: VEGFR-2 Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives[1]

Compound VEGFR-2 IC₅₀ (µM)

9d 2.41

11b 1.55

11c 1.38

11d 2.32

11e 0.61

12b 0.53

12c 0.74

12d 1.61

Sorafenib (Standard) 0.19

Another study focused on morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR

inhibitors, which are crucial targets in cancer cell signaling pathways.

Table 3: PI3K/mTOR Inhibitory Activity of Morpholinopyrimidine-5-carbonitrile Derivatives[2][3]
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Compound PI3Kα IC₅₀ (µM) mTOR IC₅₀ (µM)
Leukemia SR Cell
Line IC₅₀ (µM)

12b 0.17 0.83 0.10

12d 1.27 2.85 0.09

Antimycobacterial Activity of Pyrazine-2,3-
dicarbonitrile Derivatives
A series of N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles were synthesized and

evaluated for their antimycobacterial activity against Mycobacterium tuberculosis and other

non-tuberculosis strains.

Table 4: Antimycobacterial Activity of N-Substituted 5-Amino-6-methylpyrazine-2,3-

dicarbonitriles[4]
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Compound R Group
M. tuberculosis H37Rv MIC
(µg/mL)

3 3,4-Cl 6.25

9 2-Cl 6.25

11 4-CF₃ 6.25

2 3-CF₃ 12.5

8 3-Cl 12.5

10 2-F 12.5

12 2-CF₃ 12.5

14 3-NO₂ 12.5

15 4-Cl 12.5

4 4-CH₃ 25

6 H 25

7 4-NH₂ 25

13 2,4-OCH₃ 25

1 2-CH₃ >100

5 4-OCH₃ >100

Isoniazid (Standard) - 1.5625

Pyrazinamide (Standard) - 12.5

Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)[1]

Human cancer cell lines (HCT-116 and MCF-7) were seeded in 96-well plates at a density of

5 × 10⁴ cells per well.
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After 24 hours of incubation, the cells were treated with various concentrations of the test

compounds and incubated for an additional 48 hours.

The medium was then replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

After 4 hours of incubation, the formazan crystals formed were dissolved in dimethyl

sulfoxide (DMSO).

The absorbance was measured at 570 nm using a microplate reader.

The IC₅₀ values were calculated as the concentration of the compound that causes a 50%

reduction in cell viability.

VEGFR-2 Kinase Assay[1]
The assay was performed using a human VEGFR-2 tyrosine kinase enzyme-linked

immunosorbent assay (ELISA) kit.

The kinase reaction was initiated by adding ATP to the wells of a 96-well plate coated with a

substrate peptide.

The test compounds were added at various concentrations to determine their inhibitory effect

on the kinase activity.

After incubation, the wells were washed, and a phosphotyrosine-specific antibody

conjugated to horseradish peroxidase (HRP) was added.

The colorimetric reaction was developed by adding a substrate for HRP, and the absorbance

was measured at 450 nm.

The IC₅₀ values were calculated as the concentration of the compound that inhibits 50% of

the VEGFR-2 kinase activity.

Antimycobacterial Activity Assay[4]
The antimycobacterial activity was determined using the microplate dilution method.
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The test compounds were dissolved in DMSO and serially diluted in Middlebrook 7H9 broth

in a 96-well plate.

A standardized inoculum of Mycobacterium tuberculosis H37Rv or other mycobacterial

strains was added to each well.

The plates were incubated at 37 °C for 7-14 days.

The minimum inhibitory concentration (MIC) was determined as the lowest concentration of

the compound that completely inhibited the visible growth of the mycobacteria.
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Experimental Workflow for Anticancer Activity Screening
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Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
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Simplified PI3K/AKT/mTOR Signaling Pathway
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Caption: Inhibition of the PI3K/AKT/mTOR pathway by pyrimidine-5-carbonitrile derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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